molecular formula C14H12BrN3O B2613820 5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1311938-35-8

5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2613820
CAS RN: 1311938-35-8
M. Wt: 318.174
InChI Key: YUWIKEFYGLIUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide involves the inhibition of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. This compound binds to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation (Li et al., 2016; Wang et al., 2015).
Biochemical and Physiological Effects:
5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in the regulation of cell growth and proliferation (Li et al., 2016; Wang et al., 2015). Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of damaged or abnormal cells (Li et al., 2016; Wang et al., 2015).

Advantages and Limitations for Lab Experiments

5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize using various methods, and it has been shown to have potential applications in drug discovery and development. Additionally, this compound has been shown to have potential anticancer activity, which makes it an attractive target for further research. However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and more research is needed to determine its potential side effects and toxicity.

Future Directions

There are several future directions for research on 5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide. One potential direction is to further investigate the mechanism of action of this compound and its potential side effects and toxicity. Additionally, this compound could be further studied for its potential applications in drug discovery and development, particularly for the treatment of cancer. Finally, the synthesis of this compound could be optimized to improve its yield and purity, which would facilitate further research.
In conclusion, 5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has potential applications in drug discovery and development. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound for drug discovery and development.

Synthesis Methods

The synthesis of 5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide has been achieved using various methods. One of the most common methods is the reaction of 2-bromoaniline with 2-cyanomethyl-1-methyl-1H-pyrrole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Li et al., 2016). Other methods include the reaction of 2-bromoaniline with 2-cyanomethyl-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester in the presence of a catalyst such as copper(II) iodide (CuI) (Wang et al., 2015).

Scientific Research Applications

5-(2-bromophenyl)-N-(cyanomethyl)-1-methyl-1H-pyrrole-2-carboxamide has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to inhibit the activity of various enzymes such as protein kinases, which are involved in the regulation of cell growth and proliferation (Li et al., 2016; Wang et al., 2015). Additionally, this compound has been shown to have potential anticancer activity, as it can induce apoptosis in cancer cells (Li et al., 2016; Wang et al., 2015).

properties

IUPAC Name

5-(2-bromophenyl)-N-(cyanomethyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O/c1-18-12(10-4-2-3-5-11(10)15)6-7-13(18)14(19)17-9-8-16/h2-7H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWIKEFYGLIUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)NCC#N)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.